Emtricitabine Isopropyl Carbamate

Description

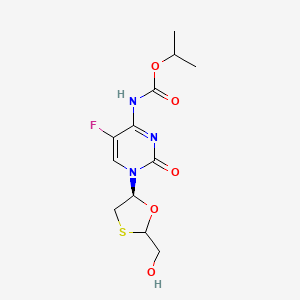

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN3O5S |

|---|---|

Molecular Weight |

333.34 g/mol |

IUPAC Name |

propan-2-yl N-[5-fluoro-1-[(5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C12H16FN3O5S/c1-6(2)20-12(19)15-10-7(13)3-16(11(18)14-10)8-5-22-9(4-17)21-8/h3,6,8-9,17H,4-5H2,1-2H3,(H,14,15,18,19)/t8-,9?/m0/s1 |

InChI Key |

UGJBJGJAERZHJO-IENPIDJESA-N |

Isomeric SMILES |

CC(C)OC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2CSC(O2)CO |

Canonical SMILES |

CC(C)OC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)CO |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Aspects

Synthetic Pathways for Emtricitabine (B123318) Isopropyl Carbamate (B1207046)

The synthesis of the emtricitabine core, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-(1H)-pyrimidinone, is a well-established process in medicinal chemistry. google.com A key and efficient method for constructing the nucleoside core is the Vorbrüggen glycosylation. mit.educhemrxiv.org This reaction involves the coupling of a silylated pyrimidine (B1678525) base, such as 5-fluorocytosine (B48100), with an activated 1,3-oxathiolane (B1218472) ring derivative. mit.educhemrxiv.org

A notable approach utilizes chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent to activate a 1,3-oxathiolanyl acetate (B1210297) donor for the N-glycosylation of silylated cytosine derivatives. mit.educhemrxiv.org This method has been shown to produce the desired cis-oxathiolane (B17513) products with high yields and excellent diastereoselectivity. mit.educhemrxiv.org The resulting intermediate is then typically subjected to a reduction step, for example using a borohydride (B1222165) reagent, to yield the final emtricitabine core. mit.edugoogle.comgoogle.com

Alternative strategies for the synthesis of the emtricitabine core often employ chiral auxiliaries to control the stereochemistry of the molecule. google.comgoogle.com For instance, L-menthol can be used as a chiral auxiliary to facilitate the separation of diastereomeric intermediates, ensuring the correct absolute configuration at the stereocenters of the oxathiolane ring. google.comgoogle.com

Once the emtricitabine core is synthesized and purified, the next step is the introduction of the isopropyl carbamate group onto the exocyclic amino group of the 5-fluorocytosine ring. This transformation can be achieved through several standard methods for carbamate synthesis. organic-chemistry.orgnih.gov

A common and direct approach involves the reaction of emtricitabine with isopropyl chloroformate in the presence of a suitable base. The base is necessary to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amino group on the chloroformate. The choice of solvent and base is critical to ensure a clean and efficient reaction, minimizing potential side reactions.

Another viable method is the use of an activated carbamate precursor. For example, emtricitabine can be reacted with a carbamoylimidazolium salt, which is a more reactive but also more selective carbamoylating agent. nih.gov Transcarbamoylation reactions, using a donor such as methyl carbamate in the presence of a catalyst, could also be explored for this transformation. organic-chemistry.org

Table 1: Potential Reagents for Isopropyl Carbamate Introduction

| Reagent | Reaction Type | Key Considerations |

|---|---|---|

| Isopropyl Chloroformate | Acylation | Requires a base to neutralize HCl byproduct. |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by reaction with isopropanol | Multi-step | Milder conditions, but a two-step process. |

| N,N'-Disuccinimidyl carbonate (DSC) followed by isopropanol | Activation | Forms an activated intermediate for reaction with the alcohol. |

| Isopropyl Isocyanate | Addition | Direct addition to the amino group, but isocyanates can be hazardous. |

The stereochemistry of Emtricitabine Isopropyl Carbamate is defined by the (2R, 5S) configuration of the emtricitabine core. google.com Therefore, chiral control is of utmost importance during the synthesis of the nucleoside analogue itself. The introduction of the isopropyl carbamate group is a reaction that occurs at the exocyclic amino group of the pyrimidine base and does not involve the chiral centers of the 1,3-oxathiolane ring. Consequently, this step should not affect the established stereochemistry of the molecule, provided that the reaction conditions are mild enough to prevent any undesired epimerization or degradation.

The stereoselective synthesis of the emtricitabine core is typically achieved through one of two main strategies:

Chiral Pool Synthesis: This approach starts with a readily available chiral molecule, such as L-menthol, which is used as a chiral auxiliary to direct the stereochemical outcome of the reactions. google.com

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in the key bond-forming reactions that create the chiral centers. nih.gov

The crucial step for stereocontrol is often the glycosylation reaction, where the correct relative stereochemistry of the base and the hydroxymethyl group on the oxathiolane ring (cis configuration) must be established. mit.educhemrxiv.org Following the successful stereoselective synthesis of the emtricitabine core, the final product, this compound, will retain the desired chirality.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on a series of well-defined precursors and functional group interconversions (FGIs). ub.edunumberanalytics.com The synthesis of the 1,3-oxathiolane ring often starts from simple, achiral precursors like tartrate diesters. chemrxiv.org Key functional group interconversions in the synthesis of the emtricitabine core include the reduction of ester groups to alcohols and the formation of thioacetals. google.comgoogle.com

The coupling of the pyrimidine base with the oxathiolane ring is a pivotal C-N bond formation reaction. mit.educhemrxiv.org The final step in the synthesis of the target molecule is the conversion of the primary amino group of the cytosine moiety into a carbamate. This is a classic example of a functional group interconversion where the nucleophilicity of the nitrogen atom is harnessed to form a new amide-like bond. vanderbilt.edufiveable.me

Table 2: Key Functional Group Interconversions

| Transformation | Precursor Functional Group | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Ester Reduction | Ester | Alcohol | Lithium Aluminium Hydride (LAH), Sodium Borohydride |

| Glycosylation | Silylated Amine | N-Glycoside | TMSCl/NaI, Lewis Acids |

| Carbamate Formation | Amine | Carbamate | Isopropyl Chloroformate, Isopropyl Isocyanate |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves maximizing the efficiency of each reaction step while maintaining high purity and stereochemical integrity. For the synthesis of the emtricitabine core, significant research has been dedicated to optimizing the Vorbrüggen glycosylation. mit.educhemrxiv.org This includes fine-tuning the solvent system, temperature, and the nature and stoichiometry of the Lewis acid catalyst to achieve high yields (up to 95%) and high diastereomeric ratios (>20:1). mit.educhemrxiv.org

The reduction of the intermediate after glycosylation is another critical step that can be optimized. The choice of reducing agent and reaction conditions can influence the yield and purity of the final emtricitabine core. google.comgoogle.com

For the final carbamoylation step, optimization would focus on several key parameters:

Reagent Selection: Choosing the most efficient and selective carbamoylating agent.

Base and Solvent: Screening different bases and solvents to find the optimal combination that promotes the reaction while minimizing side products.

Temperature and Reaction Time: Adjusting the temperature and monitoring the reaction progress to ensure complete conversion without degradation of the starting material or product.

Purification: Developing an efficient purification protocol, such as crystallization or chromatography, to isolate the final product in high purity. google.comgoogle.com

Prodrug Design Principles and Bioreversible Linkages

Theoretical Frameworks of Prodrug Chemistry

The rational design of a prodrug is grounded in a deep understanding of its intended biological conversion. Key considerations include the site of activation, the mechanism of conversion, and the kinetics of drug release.

Prodrugs can be broadly categorized based on their site of bioactivation. This classification helps in understanding their pharmacokinetic behavior and potential for targeted delivery. mdpi.com

Type I Prodrugs : These are activated intracellularly, within the cells where the therapeutic action is required. wikipedia.orgmdpi.com Nucleoside analogs, such as emtricitabine (B123318), fall into this category as they require intracellular phosphorylation to become active. wikipedia.org Type I prodrugs can be further divided into:

Type IA : Activation occurs at the cellular site of therapeutic action (e.g., in tumor cells or virus-infected cells). mdpi.com

Type IB : Activation takes place in primary metabolic tissues like the liver. mdpi.com

Type II Prodrugs : Bioactivation for this class occurs extracellularly, such as in digestive fluids or the systemic circulation. wikipedia.orgmdpi.com

Another common classification distinguishes between carrier-linked prodrugs and bioprecursors. pharmacy180.comresearchgate.net

Carrier-Linked Prodrugs : These consist of the active drug covalently bonded to a carrier moiety, often an ester or amide. pharmacy180.com The linkage is designed to be cleaved in vivo, releasing the parent drug. The carrier alters the physicochemical properties, such as lipophilicity, of the drug. slideshare.net

Bioprecursors : These are molecules that are modified through metabolism (e.g., oxidation or reduction) to yield the active drug without the release of a separate promoiety. pharmacy180.comslideshare.net

Emtricitabine Isopropyl Carbamate (B1207046) is a carrier-linked prodrug, where the isopropyl carbamate group serves as the promoiety attached to the parent emtricitabine molecule.

Table 1: Prodrug Classification

| Classification Type | Subtype | Site of Bioactivation | Example Mechanism | Relevance to Emtricitabine Prodrugs |

|---|---|---|---|---|

| Type I | Type IA | Intracellular (Target Cells) | Enzymatic cleavage within virus-infected lymphocytes | Highly relevant; the goal is activation within HIV-target cells. |

| Type IB | Intracellular (Metabolic Tissues) | Enzymatic cleavage in hepatocytes | Relevant, as some activation may occur in the liver. | |

| Type II | Type IIA | Extracellular (GI Fluids) | Hydrolysis in the gastrointestinal tract | Less relevant for this specific prodrug design. |

| Type IIB | Extracellular (Systemic Circulation) | Esterase activity in the blood | Potentially relevant, depending on linkage stability. | |

| Type IIC | Extracellular (Target Tissue) | Enzyme activity near target cells | A possible but less common mechanism for this type. |

The success of a prodrug hinges on the precise control of its activation rate. The kinetic and thermodynamic profiles of the conversion process are critical determinants of the drug's efficacy and duration of action. americanpharmaceuticalreview.com

From a kinetic standpoint, the rate of conversion must be optimized. A prodrug that converts too rapidly might lead to a spike in plasma concentration and potential toxicity, mimicking a standard immediate-release formulation. Conversely, a conversion rate that is too slow may fail to achieve therapeutic concentrations of the active drug. nih.gov The design of the linker, such as the isopropyl carbamate group, is crucial for controlling this release rate, which is often mediated by enzymes like esterases. nih.govnih.gov

Thermodynamically, the stability of the prodrug and its interaction with activating enzymes are key. The binding affinity between the prodrug and the activating enzyme influences the efficiency of the conversion. americanpharmaceuticalreview.com Computational methods can be employed to model these interactions and predict the free energy of binding, guiding the design of prodrugs with optimal activation profiles. nih.gov The goal is to create a molecule that is stable enough to reach its target site but labile enough to be efficiently cleaved once there. acs.org

The Isopropyl Carbamate Motif as a Bioreversible Promoietyl

The choice of a promoiety is a critical decision in prodrug design. The isopropyl carbamate group is utilized to modify the physicochemical properties of the parent amine- or hydroxyl-containing drug, in this case, emtricitabine. acs.orgwipo.int

Carbamate linkages offer a unique balance of stability and reactivity, making them a versatile tool in prodrug design. nih.govacs.org Structurally, they are hybrids of esters and amides and exhibit properties of both, though they are generally more stable than esters and more susceptible to hydrolysis than amides. nih.gov

Table 2: Advantages and Disadvantages of Carbamate Linkages

| Aspect | Description | Reference |

|---|---|---|

| Advantage: Enhanced Stability | Carbamates are generally more stable against chemical and enzymatic hydrolysis than corresponding ester linkages, which can prevent premature drug release. | nih.gov |

| Advantage: Increased Lipophilicity | The carbamate moiety can mask polar functional groups (like amines or hydroxyls), increasing the drug's lipophilicity and its ability to permeate cell membranes. | nih.gov |

| Advantage: Tunable Reactivity | The rate of hydrolysis can be modulated by altering the substituents on the carbamate's nitrogen or oxygen atoms, allowing for controlled drug release. | nih.govacs.org |

| Disadvantage: Slower Hydrolysis | The increased stability can sometimes be a drawback if the rate of conversion to the active drug is too slow to achieve therapeutic concentrations. | acs.org |

| Disadvantage: Potential for Formaldehyde Release | Depending on the structure, particularly with N-unsubstituted carbamates, cleavage can sometimes release potentially toxic byproducts, although this is a design-dependent issue. |

The stability of the carbamate linkage is not fixed; it can be strategically modulated to control the rate and location of drug release. By modifying the electronic and steric properties of the groups attached to the carbamate, chemists can fine-tune its susceptibility to enzymatic or chemical cleavage. nih.gov

For instance, in the development of long-acting injectable formulations of emtricitabine, researchers have synthesized various carbamate prodrugs with different alkyl chains. nih.gov Studies on 5'-modified emtricitabine carbamates show that altering the protecting group allows for a range of hydrolytic stabilities. nih.govacs.org This tunability is critical for achieving a slow, sustained release of emtricitabine from the injection site, which is essential for long-acting therapies. The goal is to create a prodrug that remains stable within the formulation depot but releases the active drug at a predictable rate once in the systemic circulation or target tissue. nih.gov

Comparative Analysis with Other Prodrug Strategies for Nucleoside Analogs

While the carbamate strategy is effective, it is one of several approaches used to improve the delivery of nucleoside analogs like emtricitabine. Other prominent strategies include ester linkages and phosphate (B84403) prodrugs (e.g., ProTides).

Ester Prodrugs : This is one of the most common prodrug strategies, where a lipophilic ester group is attached to a hydroxyl or carboxyl group of the parent drug. mdpi.com While effective at increasing membrane permeability, simple esters can sometimes be too rapidly hydrolyzed by ubiquitous esterase enzymes in the blood and gut, leading to high first-pass metabolism and systemic variability. nih.govmdpi.com

Phosphate/Phosphonate Prodrugs (ProTides) : This advanced strategy is designed to bypass the first and often rate-limiting step of intracellular phosphorylation required for the activation of nucleoside analogs. researchgate.net By masking the phosphate group with moieties like an amino acid and an aryl group, these prodrugs (e.g., Tenofovir (B777) Alafenamide) can efficiently enter cells before being metabolized to the active nucleoside monophosphate. nih.govnih.gov This approach significantly increases the intracellular concentration of the active metabolite compared to the parent nucleoside. nih.gov

S-acylthioethyl (SATE) Prodrugs : This is another method for delivering nucleoside monophosphates. These prodrugs are designed to be stable in plasma and release the nucleotide intracellularly upon cleavage by esterases. researchgate.net

The choice of strategy depends on the specific limitations of the parent drug. For emtricitabine, which requires three phosphorylation steps for activation, a carbamate prodrug primarily aims to enhance lipophilicity and control release kinetics, particularly for long-acting formulations. nih.gov In contrast, a ProTide strategy would be aimed at overcoming the initial phosphorylation barrier.

Table 3: Comparative Analysis of Prodrug Strategies for Nucleoside Analogs

| Strategy | Primary Goal | Advantages | Disadvantages | Example Compound |

|---|---|---|---|---|

| Carbamate Prodrugs | Enhance lipophilicity, control release kinetics. | Good stability, tunable hydrolysis rate. nih.gov | Can be slower to hydrolyze than esters. | Emtricitabine Octyl Carbamate acs.org |

| Ester Prodrugs | Enhance lipophilicity and passive diffusion. | Well-established, synthetically accessible. mdpi.com | Often susceptible to rapid hydrolysis and first-pass metabolism. nih.gov | Valganciclovir |

| Phosphate Prodrugs (ProTides) | Bypass rate-limiting first phosphorylation step. | Greatly enhances intracellular concentration of active metabolite. nih.gov | More complex synthesis and metabolism. | Tenofovir Alafenamide |

| S-acylthioethyl (SATE) Prodrugs | Intracellular delivery of the monophosphate. | Effective at bypassing initial phosphorylation. researchgate.net | Can have stability issues or generate toxic byproducts. | Adefovir Dipivoxil (an acyclic nucleotide analog with an ester prodrug approach) |

Molecular Mechanisms of Biotransformation and Activation

Enzymology of Prodrug Hydrolysis

The critical first step in the activation of emtricitabine (B123318) isopropyl carbamate (B1207046) is the cleavage of the carbamate bond to release emtricitabine. This hydrolysis is an enzyme-mediated process.

The hydrolysis of carbamate prodrugs is primarily catalyzed by a class of enzymes known as carboxylesterases (CES). nih.govnih.gov These enzymes are ubiquitously expressed in the body and are responsible for the metabolism of a wide variety of ester-, amide-, and carbamate-containing drugs. nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism. nih.gov

Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, with lower levels in other tissues, but notably absent from the intestine. nih.gov hCE1 generally shows a preference for substrates with a large acyl group and a small alcohol moiety. nih.gov

Human Carboxylesterase 2 (hCE2): Abundantly expressed in the small intestine, liver, and kidney. researchgate.netaacrjournals.org In contrast to hCE1, hCE2 typically hydrolyzes substrates with a smaller acyl group and a larger alcohol component. nih.gov

Given that emtricitabine represents a relatively large "alcohol" component, hCE2 could be a key enzyme in the intestinal and hepatic activation of its isopropyl carbamate prodrug. nih.gov Other enzymes, such as carbamate hydrolases found in various organisms, also specialize in cleaving carbamate linkages and could potentially contribute to this biotransformation. nih.govnih.gov Upon hydrolysis, the carbamate ester releases the parent drug (emtricitabine) and a carbamic acid, which is unstable and breaks down into the corresponding amine and carbon dioxide. nih.gov

Table 1: Potential Enzymes in Emtricitabine Isopropyl Carbamate Hydrolysis

| Enzyme Family | Specific Enzyme | Primary Location | Potential Role |

| Carboxylesterases (CES) | hCE1 | Liver, Kidney, Lung | Metabolism of the prodrug, particularly after absorption. nih.govaacrjournals.org |

| hCE2 | Intestine, Liver, Kidney | Key role in first-pass metabolism in the gut and subsequent hepatic activation. nih.govresearchgate.netaacrjournals.org | |

| Carbamate Hydrolases | Various | Various Tissues | Specific cleavage of the carbamate bond. nih.govnih.gov |

The kinetic profile of the enzymatic hydrolysis of a carbamate prodrug is crucial as it determines the rate at which the active drug is released. nih.gov The rate of hydrolysis is influenced by several factors, including the chemical structure of the prodrug and the specific enzyme involved. nih.govacs.org For carbamate esters, the rate of hydrolysis is dependent on the pH and the nature of the alcohol and amine substituents. nih.gov

Systematic studies on carbamate hydrolysis demonstrate that the reaction generally follows first-order kinetics with respect to the substrate concentration. scielo.br The rate of reaction increases with pH, indicating that alkaline hydrolysis is a significant pathway. clemson.edu The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters used to describe the kinetics of enzyme-catalyzed reactions. youtube.com For instance, a purified carbamate hydrolase was found to have Km values of 16 µM and 12 µM for carbofuran (B1668357) and carbaryl, respectively. nih.gov While specific kinetic data for this compound is not available, in vitro studies using human liver or intestinal microsomes, which contain carboxylesterases, would be necessary to determine these parameters. Such studies would elucidate the efficiency and rate-determining steps of the prodrug's activation. mdpi.com

Intracellular Processing and Release of Parent Emtricitabine

Following administration, the prodrug must permeate cell membranes to reach the intracellular compartments where it can be activated.

Nucleoside analogues like emtricitabine are hydrophilic and generally exhibit poor membrane permeability, often relying on cellular nucleoside transporters for uptake. oup.com The addition of a lipophilic isopropyl carbamate moiety is intended to increase the molecule's lipophilicity, thereby facilitating its passage across the cell membrane via passive diffusion. nih.govnih.gov

However, the uptake of prodrugs can also be mediated by various solute carrier (SLC) transporters. mdpi.com For example, some amino acid-based prodrugs are known to be substrates for transporters like the large neutral amino acid transporter (LAT1) or peptide transporter 1 (PEPT1). mdpi.com While it is not known if this compound is a substrate for any specific transporter, its increased lipophilicity is the primary intended mechanism for enhanced cellular entry. nih.gov Studies with other emtricitabine prodrugs have shown that increasing lipophilicity through acylation can improve cellular uptake by several fold. nih.gov

The activation of the prodrug, specifically the hydrolysis of the carbamate bond, is expected to occur where the responsible enzymes are located. Human carboxylesterases are primarily found in the endoplasmic reticulum (microsomal fraction) and the cytoplasm of cells in tissues like the liver and intestine. aacrjournals.org Therefore, it is anticipated that after permeating the cell membrane, this compound would be hydrolyzed within the cytoplasm or at the endoplasmic reticulum to release the parent emtricitabine. This localization ensures that the liberated emtricitabine is readily available for the subsequent phosphorylation cascade. researchgate.net

Phosphorylation Cascade of Emtricitabine to Active Triphosphate

Once emtricitabine is released from its prodrug form, it must be sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form. mdpi.comnih.gov This is a critical multi-step process for all nucleoside reverse transcriptase inhibitors (NRTIs). mdpi.com

The phosphorylation of emtricitabine proceeds as follows:

Emtricitabine → Emtricitabine monophosphate (FTC-MP): This initial phosphorylation is often the rate-limiting step in the activation of nucleoside analogues. nih.gov

Emtricitabine monophosphate → Emtricitabine diphosphate (B83284) (FTC-DP): The monophosphate is further phosphorylated by other cellular kinases.

Emtricitabine diphosphate → Emtricitabine triphosphate (FTC-TP): The final phosphorylation step yields the active antiviral agent.

Table 2: Intracellular Phosphorylation of Emtricitabine

| Step | Substrate | Product | Key Aspect |

| 1 | Emtricitabine | Emtricitabine monophosphate (FTC-MP) | Often the rate-limiting step in activation. nih.gov |

| 2 | Emtricitabine monophosphate | Emtricitabine diphosphate (FTC-DP) | Mediated by cellular kinases. |

| 3 | Emtricitabine diphosphate | Emtricitabine triphosphate (FTC-TP) | The pharmacologically active form. nih.gov |

Role of Cellular Kinases in Nucleoside Phosphorylation

The conversion of emtricitabine to its active triphosphate form is a critical process mediated by a cascade of host cellular kinases. This sequential phosphorylation is essential for the drug's antiviral activity. Research conducted in peripheral blood mononuclear cells (PBMCs) has identified the specific kinases responsible for each step of this activation pathway. nih.gov

The initial phosphorylation of emtricitabine to emtricitabine monophosphate (FTC-MP) is catalyzed by deoxycytidine kinase (dCK) . nih.gov This is a crucial and rate-limiting step in the activation process.

The subsequent conversion of FTC-MP to emtricitabine diphosphate (FTC-DP) has been shown to be mediated by thymidine kinase 1 (TK1) . nih.gov Studies on structurally similar nucleoside analogs, such as lamivudine, suggest that cytidine monophosphate kinase 1 (CMPK1) could also potentially catalyze this second phosphorylation step. nih.gov

Finally, the formation of the pharmacologically active emtricitabine triphosphate (FTC-TP) from FTC-DP is accomplished through the action of phosphoglycerate kinase 1 (PGK1) . nih.gov The resulting FTC-TP can then compete with the endogenous dCTP for incorporation into nascent viral DNA, leading to chain termination. drugbank.com

The table below summarizes the enzymatic steps involved in the intracellular phosphorylation of emtricitabine.

| Phosphorylation Step | Substrate | Product | Catalyzing Kinase(s) |

| First Phosphorylation | Emtricitabine | Emtricitabine Monophosphate (FTC-MP) | Deoxycytidine kinase (dCK) nih.gov |

| Second Phosphorylation | Emtricitabine Monophosphate (FTC-MP) | Emtricitabine Diphosphate (FTC-DP) | Thymidine kinase 1 (TK1), Cytidine monophosphate kinase 1 (CMPK1) nih.gov |

| Third Phosphorylation | Emtricitabine Diphosphate (FTC-DP) | Emtricitabine Triphosphate (FTC-TP) | Phosphoglycerate kinase 1 (PGK1) nih.gov |

Intracellular Nucleotide Pool Dynamics and Regulation

The efficacy of nucleoside reverse transcriptase inhibitors (NRTIs) like emtricitabine is influenced not only by the concentration of the active drug triphosphate but also by the intracellular concentrations of the natural deoxynucleoside triphosphates (dNTPs) with which they compete. nih.gov The ratio of the intracellular metabolite (FTC-TP) to the endogenous nucleotide (dCTP) may be a key determinant of virologic efficacy. nih.gov

The administration of emtricitabine, particularly in combination therapies such as with tenofovir (B777) disoproxil fumarate (B1241708) (TDF), has been observed to alter the endogenous dNTP pools within cells. nih.gov While the precise biochemical mechanisms are still under investigation, it is hypothesized that NRTIs or their metabolites may interact with or inhibit the cellular kinases responsible for synthesizing natural dNTPs. mdpi.com

The table below details the observed reductions in dNTP pools following combination therapy that includes emtricitabine.

| Endogenous Nucleotide | Abbreviation | Observed Reduction in Pool Size |

| Deoxycytidine triphosphate | dCTP | 20% nih.gov |

| Deoxyadenosine triphosphate | dATP | 14% nih.gov |

| Deoxyguanosine triphosphate | dGTP | 19% nih.gov |

| Deoxythymidine triphosphate | dTTP | 37% nih.gov |

These alterations suggest a complex interplay between the administered prodrug, its active metabolites, and the host cell's nucleotide synthesis and regulatory pathways. mdpi.comnih.gov

Structure Activity Relationships Sar and Molecular Design Strategies

Impact of Isopropyl Carbamate (B1207046) Structure on Prodrug Performance

The addition of a prodrug moiety, such as an isopropyl carbamate group, to the emtricitabine (B123318) molecule is a deliberate chemical modification designed to alter its properties temporarily. The success of this approach hinges on the careful tuning of the prodrug's structure to achieve a balance between increased lipophilicity for better cell penetration and efficient enzymatic conversion back to the active emtricitabine form inside the target cells.

The conversion of an emtricitabine prodrug to its active form is a critical step mediated by intracellular enzymes like carboxylesterases (CES) and Cathepsin A. The efficiency of this enzymatic hydrolysis is significantly influenced by the steric and electronic properties of the prodrug moiety.

Steric Effects: The size and shape of the promoiety play a pivotal role in how it fits into the active site of a hydrolyzing enzyme. Increased steric bulk or crowding near the ester or carbamate linkage can hinder enzymatic access, slowing down the rate of hydrolysis. acs.org For instance, studies on various ester prodrugs have shown that increasing branching at positions close to the ester bond results in significantly reduced hydrolysis rates. acs.org In some cases, where steric hindrance is substantial, the formation of the intended intermediate metabolite may not be observed at all. acs.org This principle allows for the tuning of a prodrug's activation kinetics; a slower rate of hydrolysis may offer more controlled and sustained release of the active drug. acs.org

Electronic Effects: The distribution of electrons within the prodrug moiety affects its susceptibility to enzymatic attack. Electron-withdrawing groups can make the carbonyl carbon of the ester or carbamate more electrophilic and thus more prone to nucleophilic attack by the enzyme's active site, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease this reactivity. Research on indomethacin (B1671933) prodrugs demonstrated that human carboxylesterase 2 (hCE2) was particularly sensitive to the electronic density of the substrate. nih.gov By systematically modifying the steric and electronic properties of the promoiety, the rate of hydrolysis by specific carboxylesterases can be controlled. nih.gov

The interplay of these effects is crucial. For a prodrug like emtricitabine isopropyl carbamate, the isopropyl group provides a specific steric profile that is recognized by intracellular esterases. The goal is to design a structure that is stable enough in plasma to reach target cells but is efficiently cleaved once inside.

Emtricitabine itself is a hydrophilic molecule, which can limit its ability to passively diffuse across the lipid bilayers of cell membranes. The addition of a lipophilic (fat-loving) promoiety, such as an isopropyl carbamate group, is a common strategy to overcome this barrier.

Enhanced Cellular Accumulation: Studies on fatty acid conjugates of emtricitabine have demonstrated this principle effectively. The acylation of FTC with a long-chain fatty acid improved its cellular uptake by 8.5 to 20-fold compared to a conjugate with a shorter chain. nih.gov This increased uptake leads to higher intracellular concentrations of the prodrug, which can then be hydrolyzed to release active emtricitabine. nih.gov For example, a myristoylated conjugate of FTC displayed significantly higher anti-HIV activity than FTC alone, which was attributed to its enhanced cellular accumulation. nih.gov Similarly, a palmitoylated prodrug of FTC was developed to increase the drug's half-life and biodistribution, leading to higher concentrations in key tissues like the liver, spleen, lymph nodes, and brain. unmc.eduunmc.edu This strategy is particularly important for targeting viral reservoirs in tissues that are difficult for hydrophilic drugs to penetrate. unmc.edunih.gov

The table below illustrates the impact of lipophilicity on the cellular uptake of emtricitabine prodrugs.

| Compound/Prodrug Moiety | Relative Cellular Uptake | Fold Increase vs. Short-Chain Conjugate | Reference |

| Emtricitabine (FTC) | Baseline | - | nih.gov |

| FTC - Short-Chain β-alanine | Low | 1x | nih.gov |

| FTC - Long-Chain 12-aminododecanoic acid | High | 8.5 - 20x | nih.gov |

Design of Emtricitabine Analogs and Derivatives with Modified Prodrug Moieties

The design of emtricitabine prodrugs is an iterative process involving the rational design, synthesis, and evaluation of various chemical structures to identify candidates with the most favorable biopharmaceutical profiles.

The primary goal in designing emtricitabine prodrugs is to improve its therapeutic index by enhancing its delivery to target cells while minimizing systemic exposure. Key principles include:

Balancing Lipophilicity and Solubility: While high lipophilicity enhances membrane permeability, it can also lead to poor aqueous solubility, which can be a challenge for formulation. nih.gov The ideal prodrug has a lipophilicity profile that is optimized for absorption and distribution without compromising its ability to be formulated and administered.

Tuning Hydrolytic Stability: The prodrug must be stable enough to survive in the bloodstream and reach its target, but labile enough to be efficiently cleaved by intracellular enzymes. acs.orgnih.gov The rate of this conversion is critical; a prodrug that is hydrolyzed too quickly may not reach the target tissue, while one that is too stable will not release the active drug effectively. acs.org

Enzyme-Specific Targeting: Prodrugs can be designed to be substrates for specific enzymes that are highly expressed in target cells or tissues. This can increase the selectivity of drug release, concentrating the active compound where it is most needed and reducing off-target effects. For example, some prodrugs are designed to be cleaved by Cathepsin A or carboxylesterase 1 (CES1), which are present in hepatocytes and other target cells. wikipedia.org

The synthesis of emtricitabine prodrugs typically involves standard chemical coupling reactions. nih.gov For instance, carbamate prodrugs can be prepared by reacting emtricitabine with an appropriate alkyl chloroformate in the presence of a base. nih.gov Fatty acid ester prodrugs have been synthesized by reacting emtricitabine with acyl chlorides like palmitoyl (B13399708) chloride. unmc.edunih.gov

Once synthesized, these novel prodrug variants undergo a rigorous evaluation process:

In Vitro Evaluation: This includes assessing the prodrug's stability in various biological matrices like plasma and liver microsomes, and measuring its rate of hydrolysis. acs.orgnih.gov Cellular uptake studies are conducted in relevant cell lines (e.g., CCRF-CEM for HIV) to confirm that the prodrug can effectively enter target cells. nih.gov The antiviral activity of the prodrugs is also tested against different viral strains. nih.gov

In Vivo Evaluation: Promising candidates from in vitro studies are then tested in animal models to evaluate their pharmacokinetics (PK), which describes how the drug is absorbed, distributed, metabolized, and excreted over time. nih.gov These studies are crucial for determining if the prodrug can achieve sustained therapeutic concentrations of the active drug in the body. unmc.eduunmc.edu

The table below summarizes the evaluation of different emtricitabine prodrugs.

| Prodrug Variant | Key Modification | Evaluation Finding | Reference |

| Myristoylated FTC | Fatty Acid Conjugate | 10-24 times higher anti-HIV activity than FTC alone. | nih.gov |

| Palmitoylated FTC | Fatty Acid Conjugate | Resulted in sustained blood concentrations and higher tissue distribution. | unmc.edu |

| 5'-Carbonate FTC Carbamates | Varied Alkyl Chain Length | Rate of hydrolysis varied in liver and muscle S9 fractions. | acs.org |

Computational Chemistry and Molecular Modeling in Prodrug Optimization

Computational tools have become indispensable in modern drug design, including the optimization of prodrugs. nih.gov These in silico methods allow researchers to predict the properties of a molecule before it is synthesized, saving time and resources. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a prodrug when bound to the active site of a target enzyme. nih.gov By modeling the interactions between the prodrug and the enzyme, researchers can gain insights into the structural features that promote efficient binding and subsequent hydrolysis. This can help explain why certain prodrug structures are better substrates than others and guide the design of new variants with improved enzymatic recognition. nih.gov For example, molecular docking can be used to model how different emtricitabine prodrugs fit within the catalytic site of human carboxylesterase 1. nih.gov

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These more complex computational methods can provide a deeper understanding of the prodrug activation process. nih.gov QM calculations can elucidate the electronic properties of the prodrug, while MD simulations can model the dynamic movements of the prodrug and the enzyme over time, providing a more realistic picture of their interaction. nih.gov

Predicting ADMET Properties: Computational models can also be used to predict the physicochemical properties of a prodrug, such as its lipophilicity (log P) and solubility, as well as its likely metabolic fate. These predictions help to prioritize which prodrug candidates are most likely to have favorable biopharmaceutical properties and should be synthesized for further testing. nih.gov

The use of these computational approaches allows for a more rational and efficient design process, reducing the need for extensive and costly experimental synthesis and screening of numerous compounds. nih.gov

Docking Studies with Activating Enzymes

Currently, there is a lack of publicly available, specific docking studies that detail the interaction between this compound and the activating enzymes responsible for its conversion to the active drug, emtricitabine. However, the principles of molecular docking are fundamental to the rational design of such prodrugs. nih.govepa.gov

Docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of prodrug design, docking would be employed to model the interaction of this compound with the active site of hydrolytic enzymes, such as carboxylesterases (CES). acs.orgresearchgate.net Human carboxylesterases, particularly CES1 and CES2, are known to be key enzymes in the hydrolysis of many ester and carbamate prodrugs. acs.orgresearchgate.net For instance, CES1, predominantly found in the liver, is implicated in the hydrolysis of the pentyl carbamate of capecitabine. acs.org

A hypothetical docking study of this compound with a human carboxylesterase would aim to:

Identify Key Interactions: Determine the specific amino acid residues within the enzyme's active site that interact with the prodrug. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Predict Binding Affinity: Calculate the binding energy of the prodrug to the enzyme, which can correlate with the rate of hydrolysis. A lower binding energy typically suggests a more stable complex and potentially a more efficient enzymatic conversion.

Guide Structural Modifications: By understanding how the prodrug fits into the active site, medicinal chemists can rationally design new derivatives with modified carbamate moieties to either increase or decrease the rate of activation, depending on the desired therapeutic outcome. For example, the length and branching of the alkyl group on the carbamate could be altered to optimize interactions with the enzyme's hydrophobic pockets.

While specific data for this compound is not available, the general approach of using docking studies is a cornerstone of modern drug design, enabling the creation of more effective and targeted therapies. nih.govepa.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Activation

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a series of compounds relates to their biological activity. In the case of emtricitabine carbamate prodrugs, QSAR analysis helps to elucidate the relationship between structural modifications and the rate of prodrug activation (hydrolysis) to the parent drug, emtricitabine.

Research into long-acting injectable formulations of emtricitabine has led to the synthesis and evaluation of a series of emtricitabine octyl carbamate prodrugs with various bioreversible protecting groups at the 5'-hydroxyl position. acs.orgjohnshopkins.edu The activation of these prodrugs is a critical step, and the kinetics of this activation have been studied in different biological matrices, including human plasma, liver S9 fractions, and muscle S9 fractions. acs.org

The rate of hydrolysis of these 5'-modified emtricitabine carbamates is significantly influenced by the nature of the substituent at the 5'-position. The positioning of branching relative to the ester or carbonate linkage at the 5'-position has been shown to dramatically affect the susceptibility to hydrolase action, with hydrolysis rates varying by over 6,500-fold in liver S9 fraction and over 130-fold in muscle S9 fraction and plasma. acs.org

Below is a data table summarizing the hydrolysis rates of various 5'-modified emtricitabine octyl carbamate prodrugs in human liver S9 fraction. The rate of conversion to the emtricitabine octyl carbamate intermediate is a key indicator of prodrug activation.

| Compound | 5'-Substituent | Rate of Conversion to Emtricitabine Octyl Carbamate in Human Liver S9 (nmol/hr/mg protein) |

|---|---|---|

| 5'-Pentyl Carbonate | -C(O)O(CH2)4CH3 | 1.5 ± 0.1 |

| 5'-Pentyl Ester | -C(O)(CH2)3CH3 | 3.1 ± 0.1 |

| 5'-Isobutyl Carbonate | -C(O)OCH2CH(CH3)2 | 0.14 ± 0.01 |

| 5'-Neopentyl Carbonate | -C(O)OCH2C(CH3)3 | <0.02 |

| 5'-(2-Ethylbutyl) Carbonate | -C(O)OCH2CH(CH2CH3)2 | 0.03 ± 0.002 |

From this data, several structure-activity relationships can be deduced:

Ester vs. Carbonate Linkage: The pentyl ester derivative hydrolyzes approximately twice as fast as its pentyl carbonate counterpart in the liver S9 fraction, which is consistent with the known relative reactivity of esters and carbonates. acs.org

Steric Hindrance: Increased steric bulk near the 5'-carbonate linkage significantly decreases the rate of hydrolysis. The linear pentyl carbonate is hydrolyzed much faster than the branched isobutyl carbonate. The highly hindered neopentyl carbonate shows almost no hydrolysis. acs.org

Position of Branching: The position of the branching on the alkyl chain is also critical. The 2-ethylbutyl carbonate, with branching at the beta-position, hydrolyzes more slowly than the isobutyl carbonate, which has branching at the alpha-position relative to the carbonate oxygen. acs.org

These findings demonstrate that the kinetics of emtricitabine prodrug activation can be finely tuned by modifying the structure of the 5'-promoieties. This tunability is crucial for the development of long-acting injectable formulations, as it allows for the optimization of the drug release profile to maintain therapeutic concentrations of emtricitabine over an extended period. nih.govacs.orgjohnshopkins.edu

Pre Clinical Pharmacokinetic and Disposition Studies Mechanistic and in Vitro Focus

In Vitro Cellular Permeability and Transport Investigations

Assessment of Prodrug Absorption in Cell Models (e.g., Caco-2)

The Caco-2 cell line, a human colon epithelial cancer cell line, serves as a widely accepted in vitro model to predict the oral absorption of drug candidates. These cells differentiate to form a monolayer of polarized enterocytes with a well-defined brush border, mimicking the barrier of the human small intestine. Permeability is assessed by measuring the rate at which a compound travels from the apical (luminal) side to the basolateral (blood) side of the cell monolayer.

The apparent permeability coefficient (Papp) is calculated to quantify this movement. Generally, compounds with a Papp value greater than 1 x 10⁻⁶ cm/s are considered to have good absorption potential in humans. For instance, a study on various marketed drugs showed that permeability coefficients in the Caco-2 model correlated well with human oral absorption data. While specific experimental data for Emtricitabine (B123318) Isopropyl Carbamate (B1207046) is not available in the reviewed literature, a prodrug approach is often employed to enhance the intestinal permeability of parent drugs by increasing their lipophilicity.

Interactive Table: Caco-2 Permeability Classification

| Apparent Permeability (Papp) Value | Expected In Vivo Absorption |

| < 1 x 10⁻⁶ cm/s | Poor (0-20%) |

| 1-10 x 10⁻⁶ cm/s | Moderate (20-70%) |

| > 10 x 10⁻⁶ cm/s | High (70-100%) |

| Data based on general classifications for Caco-2 assays. |

Investigation of Efflux and Uptake Transporter Interactions

Drug transporters, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or P-gp) and solute carrier (SLC) transporters, are crucial in determining the absorption, distribution, and elimination of xenobiotics. P-gp, an efflux transporter, can actively pump substrates out of cells, thereby limiting the intestinal absorption and cellular uptake of many drugs.

Investigating the interaction of a new chemical entity with these transporters is a key step in pre-clinical profiling. This is typically done using in vitro systems with cells overexpressing specific transporters. For example, studies have shown that some antiretroviral drugs can be substrates or modulators of efflux transporters, which can affect their intracellular concentrations. Research into carbamate pesticides has indicated that some can interact with transporters like BCRP, OAT3, OCT1, and OCT2, though often at concentrations higher than typical environmental exposure. Specific studies detailing the interaction of Emtricitabine Isopropyl Carbamate with uptake or efflux transporters were not identified in the public domain.

In Vitro Metabolic Stability in Subcellular Fractions and Tissue Homogenates

Hepatic and Intestinal Microsomal Stability Studies

Metabolic stability is a critical parameter that influences a drug's pharmacokinetic profile. In vitro assays using liver and intestinal microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs)—are standard tools for predicting in vivo metabolic clearance.

In these assays, the test compound is incubated with microsomes and necessary cofactors (e.g., NADPH for Phase I metabolism) at 37°C. The disappearance of the parent compound is monitored over time using methods like LC-MS/MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Compounds that are rapidly metabolized will have a short half-life and high intrinsic clearance. While this methodology is standard, specific data on the metabolic stability of this compound in hepatic or intestinal microsomes is not available in the reviewed literature. Studies on other compounds have shown that both liver and intestinal microsomes contribute to first-pass metabolism.

Interactive Table: Typical Conditions for a Microsomal Stability Assay

| Parameter | Typical Condition |

| Test System | Human, Rat, or Mouse Liver/Intestinal Microsomes |

| Protein Concentration | < 0.5 mg/mL |

| Compound Concentration | 0.3 - 2 µM |

| Cofactor | NADPH (for Phase I) |

| Incubation Temperature | 37°C |

| Sampling Time Points | e.g., 0, 5, 15, 30, 45 minutes |

| Analysis Method | LC-MS/MS |

| Data represents common experimental parameters described in literature. |

Plasma Stability and Protein Binding (Mechanistic Aspects)

The stability of a prodrug in plasma is essential for it to reach its target site before converting to the active parent drug. Plasma contains various enzymes, such as esterases, that can hydrolyze prodrugs. Stability is assessed by incubating the compound in plasma from different species (e.g., human, rat, dog) at 37°C and measuring its concentration over time.

Plasma protein binding (PPB) is another key determinant of a drug's disposition, as only the unbound fraction is generally available to exert pharmacological effects and undergo metabolism or clearance. Equilibrium dialysis, ultrafiltration, or ultracentrifugation are common methods to determine the extent of PPB. For example, in a study with ¹⁴C-carboplatin, ultrafiltration was used to separate the protein-free fraction from plasma after incubation, revealing that the compound did not bind instantaneously or reversibly to plasma proteins. Specific quantitative data on the plasma stability and protein binding of this compound is not publicly available.

Tissue Distribution Investigations in Pre-clinical Models (Mechanistic, Non-Clinical)

Understanding how a drug distributes into various tissues is crucial for assessing its potential efficacy and identifying sites of accumulation. Pre-clinical tissue distribution studies are typically conducted in animal models, such as mice or rats. Following administration of the drug, concentrations are measured in plasma and a wide range of tissues (e.g., liver, kidneys, brain, lymphatic system) at different time points.

The tissue-to-plasma concentration ratio is often calculated to quantify the extent of tissue penetration. Studies on the parent compound, Emtricitabine, in mice have shown that it distributes into various tissues, with concentrations being highest in the digestive tract, liver, and kidneys, and lowest in the brain. Emtricitabine was found to have a tissue penetration factor above 100% in two-thirds of the tissues examined, indicating significant distribution outside of the plasma. However, specific tissue distribution data for the this compound prodrug was not found in the reviewed scientific literature.

Organ-Specific Accumulation and Conversion of Prodrug to Parent Drug

The therapeutic efficacy of a prodrug is highly dependent on its ability to reach target tissues and be efficiently converted into the active parent drug. In vitro studies using various human tissue fractions have elucidated the metabolic pathways of emtricitabine carbamate prodrugs.

Research on a series of 5'-carbonate emtricitabine carbamates has shown that their conversion to emtricitabine is a key activation step. acs.org The rate of this conversion varies significantly across different biological compartments, such as plasma, liver, and muscle. For instance, in vitro metabolism studies of FTC octyl carbamate prodrugs, which are structurally related to this compound, have been conducted in human plasma, liver S9, and muscle S9 fractions to determine the rates of hydrolysis. acs.org

While specific data on the organ distribution of this compound is not available, studies on other emtricitabine prodrugs, such as a palmitoylated ester nanoformulation, have demonstrated significant distribution to and retention in various tissues. In a study with Sprague-Dawley rats, a nanoparticle formulation of a modified FTC prodrug (NMFTC) resulted in significantly higher FTC concentrations in the plasma, liver, spleen, lymph nodes, and brain compared to the administration of emtricitabine itself. dovepress.com At day 14 post-injection, FTC levels were still detectable in the lymph nodes of rats treated with the highest dose of the nanoformulation, suggesting that hydrophobic prodrug strategies can lead to prolonged tissue retention of the parent drug. dovepress.com

The following interactive table summarizes the in vitro hydrolysis rates of a representative emtricitabine carbamate prodrug (octyl carbamate) in a key human tissue fraction.

Table 1: In Vitro Hydrolysis of Emtricitabine Octyl Carbamate Data is for FTC octyl carbamate, a structurally related compound, and is intended to be illustrative of carbamate prodrug metabolism. nih.gov

| Tissue Fraction | Hydrolysis Rate (nmol/h/mg) |

| Human Liver S9 | 70 |

Intracellular Retention of Active Metabolites

Once emtricitabine is released from its prodrug form and enters target cells, such as T lymphocytes, it must be phosphorylated to its active form, emtricitabine 5'-triphosphate (FTC-TP), to exert its antiviral effect by inhibiting HIV reverse transcriptase. acs.org The intracellular persistence of this active metabolite is a critical determinant of the drug's antiviral activity and dosing frequency.

Studies have shown that emtricitabine is efficiently converted to its active triphosphate form within cells. nih.gov The intracellular half-life of FTC-TP in peripheral blood mononuclear cells (PBMCs) is notably long, approximately 39 hours. This extended intracellular retention of the active metabolite supports the rationale for once-daily dosing of emtricitabine-based therapies.

Furthermore, nanoformulations of emtricitabine prodrugs have been shown to enhance the intracellular retention of the parent drug. In one study, a nanoformulation of a modified FTC prodrug demonstrated sustained intracellular retention over 96 hours, with approximately 68% of the drug released by this time point and a mean retention of about 0.74 µg of FTC per 10^5 cells after 4 days. cabidigitallibrary.org This sustained intracellular concentration can contribute to prolonged inhibition of viral replication.

The following interactive table provides a summary of a key intracellular pharmacokinetic parameter of emtricitabine's active metabolite.

Table 2: Intracellular Pharmacokinetics of Emtricitabine 5'-Triphosphate (FTC-TP) This data pertains to the active metabolite of emtricitabine and is not specific to the administration of the isopropyl carbamate prodrug.

| Parameter | Value | Cell Type |

| Intracellular Half-life | ~39 hours | Peripheral Blood Mononuclear Cells (PBMCs) |

Analytical Methodologies for Research and Development

The robust analytical characterization of Emtricitabine (B123318) Isopropyl Carbamate (B1207046), a significant related substance of the antiretroviral drug Emtricitabine, is crucial for ensuring the quality, stability, and safety of the active pharmaceutical ingredient (API). Methodologies are developed not only to quantify the primary compound but also to detect, identify, and quantify its process-related impurities and degradation products. This section details the analytical techniques employed in the research and development phases for this purpose.

Drug Discovery and Development Considerations Non Clinical Aspects

Pre-formulation Studies for Active Pharmaceutical Ingredient (API) Characterization

Pre-formulation studies are foundational to drug development, providing essential data on the intrinsic properties of the API. For Emtricitabine (B123318) Isopropyl Carbamate (B1207046), these studies would focus on its solid-state characteristics and physicochemical properties, which dictate its suitability for formulation into a stable and effective drug product.

Polymorphism and Solid-State Characterization Methods

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact a drug's bioavailability and manufacturability. While specific public data on the polymorphic forms of Emtricitabine Isopropyl Carbamate is not available, the characterization process is a standard and critical step for any NCE. pharmaffiliates.com

The investigation of polymorphism involves a battery of analytical techniques to identify and characterize different crystal forms.

Common Solid-State Characterization Methods:

| Analytical Technique | Purpose in Polymorphism Screening |

| Powder X-Ray Diffraction (PXRD) | Considered the gold standard for identifying crystalline phases. Each polymorph produces a unique diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Measures the thermal properties of the material, such as melting point and enthalpy of fusion, which are unique for different polymorphs. |

| Thermogravimetric Analysis (TGA) | Determines changes in weight in relation to a change in temperature, useful for identifying solvates or hydrates. |

| Infrared (IR) and Raman Spectroscopy | Provides information on molecular vibrations, which can differ between polymorphs due to variations in the crystal lattice. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | A powerful, non-destructive technique that can distinguish between different solid forms by analyzing the local chemical environment of atomic nuclei. |

| Microscopy (e.g., Polarized Light, SEM) | Visualizes crystal habit and morphology, offering clues to the presence of different polymorphic or amorphous forms. |

For a company developing this compound, a comprehensive polymorphism screen would be performed to identify all potential solid forms and select the most stable polymorph for further development to ensure consistent product quality and performance. pharmaffiliates.com

Physicochemical Properties Affecting Formulation (e.g., Solubility, Dissolution Rate, Stability)

The physicochemical properties of an API are critical determinants of its formulation potential and eventual in vivo performance. For this compound, a carbamate prodrug, these properties are expected to differ significantly from its parent compound, emtricitabine.

Solubility and Dissolution: The isopropyl carbamate moiety is designed to increase the lipophilicity of the parent drug, emtricitabine. This modification could potentially alter its solubility profile. While emtricitabine is known to be water-soluble, its prodrugs are often synthesized to enhance properties like cellular permeability, sometimes at the expense of aqueous solubility. nih.govnih.gov Studies on other emtricitabine prodrugs, such as palmitoylated versions, have shown that creating a more hydrophobic molecule is a key strategy for developing long-acting nanoformulations. nih.govresearchgate.net The dissolution rate, which is intrinsically linked to solubility, would need to be carefully characterized under various pH conditions that mimic the gastrointestinal tract.

Stability: The chemical stability of this compound is a critical quality attribute. nih.gov Stability studies would assess its degradation profile under various stress conditions, including changes in pH, temperature, humidity, and light exposure. The carbamate linkage itself could be susceptible to hydrolysis under acidic or alkaline conditions, which would prematurely release the active drug. nih.gov Understanding these degradation pathways is essential for selecting appropriate excipients and manufacturing processes to ensure the final product remains stable throughout its shelf life.

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 333.34 g/mol | PubChem |

| Molecular Formula | C12H16FN3O5S | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

Note: The data in this table is based on computational models and may not reflect experimentally determined values.

Pharmaceutical Formulation Strategies (Non-Dosage Specific)

Formulation development aims to convert the API into a drug product that is stable, manufacturable, and possesses the desired release characteristics. The strategies employed are directly influenced by the pre-formulation data.

Approaches for Enhancing API Stability and Processability

Given that carbamate prodrugs can be susceptible to hydrolysis, a primary formulation goal would be to enhance the stability of this compound.

Moisture Protection: If the API is found to be sensitive to hydrolysis, formulation processes would be designed to minimize exposure to moisture. This could involve manufacturing in controlled humidity environments and selecting hydrophobic excipients.

pH Control: The use of buffering agents within the formulation could help maintain a pH microenvironment where the carbamate bond is most stable.

Solid-State Engineering: Techniques like co-crystallization could be explored. By combining the API with a pharmaceutically acceptable co-former, it may be possible to create a new crystalline solid with superior stability and improved dissolution properties.

Encapsulation: For highly sensitive compounds, encapsulation techniques, such as creating nanocrystals coated with a stabilizing surfactant like poloxamer, can protect the API from degradation and control its release. nih.govresearchgate.net This approach has been successfully applied to other hydrophobic prodrugs of emtricitabine to create stable nanosuspensions. nih.gov

Design of Modified Release Systems (Theoretical/Mechanistic)

The development of prodrugs like this compound is often linked to the goal of creating modified-release (MR) or long-acting (LA) delivery systems. johnshopkins.edunih.gov The design of such systems is based on controlling the rate at which the drug is released from the dosage form.

Theoretical MR Mechanisms:

Matrix Systems: The API could be dispersed within a polymer matrix. For sustained release, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) could be used. As the matrix hydrates and swells, it forms a gel layer that controls the diffusion of the drug. The rate of release can be "tuned" by altering the polymer concentration and viscosity grade.

Reservoir Systems (Coated Multiparticulates): The API could be coated onto small beads or particles, which are then coated with a rate-controlling polymer membrane. youtube.com The release of the drug is controlled by diffusion through this membrane. The thickness and composition of the polymer coating dictate the release rate. This approach offers pH-independent release profiles if appropriate polymers are chosen. youtube.com

Prodrug-Based Sustained Release: The release mechanism can be inherently tied to the prodrug itself. For instance, long-chain fatty acid prodrugs of emtricitabine have been designed to form hydrophobic nanocrystals. nih.govnih.gov The slow dissolution of these crystals in the body, followed by enzymatic cleavage of the prodrug, provides a sustained release of the active emtricitabine. nih.gov A similar principle could apply to this compound, where its dissolution and subsequent conversion to emtricitabine would govern the duration of action.

Regulatory Science and Quality Control in Drug Substance Development (Academic Perspective)

The development and manufacture of a new drug substance like this compound are governed by stringent regulatory guidelines to ensure its quality, safety, and efficacy. youtube.com From an academic and scientific standpoint, this involves a systematic approach to understanding and controlling the manufacturing process.

The International Council for Harmonisation (ICH) provides a framework for drug development. Specifically, ICH Q11, "Development and Manufacture of Drug Substances," outlines the scientific and risk-based approaches that regulators expect. pharmtech.comfda.goveuropa.eueuropa.eu

Key Principles of ICH Q11 and Quality Control:

Critical Quality Attributes (CQAs): The first step is to identify the CQAs of the drug substance. These are the physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, CQAs would include identity, purity (especially concerning related substances and stereoisomers), solid-state form (polymorph), and stability. fda.gov

Manufacturing Process Understanding: An enhanced approach to development, as encouraged by ICH, involves gaining a deep understanding of the manufacturing process. This includes identifying Critical Process Parameters (CPPs)—process inputs that have a direct impact on the CQAs—and establishing a robust control strategy.

Control Strategy: This is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. It includes controls on input materials, process parameters, and in-process controls, culminating in the final specification for the drug substance.

Specifications: A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria for the drug substance. This is a critical component of quality control and serves as the basis for the routine release testing of each batch.

Impurity Profiling: A thorough understanding and control of impurities are paramount. This includes impurities from starting materials, by-products of the synthesis, and degradation products. The potential for mutagenic impurities must also be assessed and controlled. fda.gov

From a regulatory science perspective, the goal is not just to produce a single successful batch, but to develop a well-understood and controlled process that consistently yields a high-quality API. pharmtech.com This scientific foundation is essential for the regulatory submission (e.g., in a New Drug Application) and for managing the product over its entire lifecycle. freyrsolutions.com

Impurity Control and Specification Setting

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. For Emtricitabine, like any active pharmaceutical ingredient (API), a comprehensive impurity profile must be established. This compound is recognized as a process-related impurity or a potential degradation product of Emtricitabine. pharmaffiliates.comsimsonpharma.comsynzeal.com Its control is managed through a combination of robust analytical methodology and the establishment of scientifically justified specifications.

The primary analytical technique for monitoring and quantifying impurities in Emtricitabine, including this compound, is High-Performance Liquid Chromatography (HPLC). researchgate.netoup.comoup.com Stability-indicating HPLC methods are developed and validated to separate and quantify all potential impurities and degradation products from the main API peak. oup.comhumanjournals.com The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, precision, linearity, accuracy, ruggedness, and robustness. humanjournals.com

Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. The precision of the method, demonstrated by the low relative standard deviation (RSD) of results from multiple analyses of the same homogenous sample, ensures the reliability of the impurity measurements. humanjournals.com Linearity studies demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range. Accuracy is established by determining the recovery of known amounts of the impurity spiked into the sample matrix. humanjournals.com

The specification for a new drug substance like Emtricitabine includes a list of impurities, and these specifications are based on data from batches manufactured by the proposed commercial process. ich.org For each specified impurity, including this compound, an acceptance criterion, which is a numerical limit, is established. ich.org The setting of these limits is guided by ICH Q3A(R2) guidelines, which outline reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. ich.org

For instance, a developed RP-HPLC method for Emtricitabine and its impurities might use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier, with UV detection at a specific wavelength, such as 265 nm or 280 nm. researchgate.netoup.comhumanjournals.com The method would be validated to have a limit of detection (LOD) and limit of quantitation (LOQ) sufficiently low to monitor the impurity at the required specification level. oup.com

Below is a representative data table illustrating the types of parameters validated for an analytical method used in impurity control.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference at the retention time of the analyte and impurities. | To ensure the method is selective for the compounds of interest. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | To demonstrate a proportional relationship between concentration and analytical response. humanjournals.com |

| Accuracy (% Recovery) | 80.0% to 120.0% of the known amount. | To show the closeness of the test results to the true value. humanjournals.com |

| Precision (Repeatability, RSD) | ≤ 5.0% | To demonstrate the consistency of results for a single analyst, instrument, and day. |

| Intermediate Precision (RSD) | ≤ 10.0% | To demonstrate the consistency of results between different analysts, instruments, or days. |

| Limit of Quantitation (LOQ) | Sufficiently low to measure the impurity at its specification limit. | To define the lowest concentration that can be reliably quantified. oup.com |

| Robustness | No significant change in results with small, deliberate variations in method parameters. | To demonstrate the reliability of the method with respect to minor variations in its execution. humanjournals.com |

Reference Standards and Analytical Traceability

The use of well-characterized reference standards is fundamental to the accurate identification and quantification of impurities, thereby ensuring the quality of the drug substance. synthinkchemicals.com this compound, as a known impurity, is available as a high-quality reference standard from various specialized suppliers. aquigenbio.comscbt.comcymitquimica.com These reference standards are essential for a variety of applications in the pharmaceutical industry, including analytical method development, method validation, and routine quality control testing. aquigenbio.com

A reference standard for this compound is a highly purified and well-characterized substance. synthinkchemicals.com It is typically supplied with a comprehensive Certificate of Analysis (CoA), which includes critical information such as its identity, purity, and assigned content. simsonpharma.comaquigenbio.com The characterization of the reference standard involves a battery of analytical tests, which may include:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Purity Assessment: Chromatographic methods, primarily HPLC, are used to determine the purity of the standard. The purity is often determined by a mass balance approach, accounting for organic impurities, water content (Karl Fischer titration), residual solvents (Gas Chromatography), and non-volatile residues (sulfated ash).

Assigned Content/Potency: A quantitative value is assigned to the reference standard, which is used for the calculation of the amount of impurity in a test sample.

The traceability of analytical measurements is a core concept in ensuring the comparability and reliability of results over time and across different laboratories. For pharmaceutical analysis, traceability is often established to pharmacopeial reference standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synthinkchemicals.comaquigenbio.com These primary standards are themselves rigorously characterized and are considered to be of the highest quality. synthinkchemicals.comsigmaaldrich.com

The analytical traceability for an in-house or secondary reference standard of this compound is established by demonstrating an unbroken chain of comparisons to a primary reference standard, with stated uncertainties. eurachem.org This ensures that the measurements made using the secondary standard are consistent with those that would be made using the primary standard. The quality of reference materials is assured through compliance with international standards such as ISO 17034, which sets out the general requirements for the competence of reference material producers. ansi.org

The following table provides an example of the information that would be present on a Certificate of Analysis for an this compound reference standard, illustrating the comprehensive characterization required.

Future Directions and Emerging Research Avenues

Advanced Prodrug Designs for Enhanced Efficacy and Targeting

Modern prodrug strategies for emtricitabine (B123318) focus on chemical modifications that alter the molecule's physicochemical properties to improve its pharmacokinetic and pharmacodynamic profile. nih.gov A primary goal is to increase lipophilicity, which is crucial for developing LAI formulations and enhancing penetration into viral reservoirs. nih.gov

Researchers have successfully synthesized and evaluated various hydrophobic prodrugs of emtricitabine by masking its hydrophilic hydroxyl and amine groups. longactinghiv.org These include carbamate (B1207046) and carbonate derivatives, which have demonstrated favorable characteristics for sustained drug release. nih.gov Structure-activity relationship (SAR) studies on emtricitabine octyl carbamate prodrugs with different bioreversible protecting groups at the 5'-hydroxyl position have shown that it is feasible to tune the prodrug's activation kinetics. nih.govjohnshopkins.edu This tunability is critical for optimizing the rate of release of the active drug from the prodrug molecule after administration.

Key advanced prodrug designs include:

Fatty Acyl Conjugates: Attaching long-chain fatty acids to emtricitabine has been shown to significantly increase anti-HIV activity and cellular uptake. For instance, a myristoylated conjugate of emtricitabine displayed 10-24 times higher anti-HIV activity than the parent drug alone. johnshopkins.edunih.gov This enhanced potency is linked to improved cellular accumulation and a better resistance profile against multidrug-resistant HIV strains. nih.gov

Phosphoramidate ProTides: This strategy involves masking the phosphate (B84403) group of the nucleotide analog with an aromatic group and an amino acid ester. frontiersin.org This modification helps the prodrug to enter cells more efficiently, where it is then metabolized to the active triphosphate form. A lipophilic phosphoramidate prodrug of emtricitabine demonstrated a more than 30-fold increase in uptake by macrophages and CD4+ T cells and protected these cells from HIV-1 challenge for 30 days. nih.gov

Dual-Masked Carbamate/Carbonate Prodrugs: These designs involve modifying both the exocyclic amine (as a carbamate) and the 5'-hydroxyl group (as a carbonate or ester). nih.govacs.org This approach significantly increases hydrophobicity, making the prodrugs suitable for formulation into nanoparticles for LAI applications. nih.govresearchgate.net

These advanced designs aim to improve drug delivery to specific tissues, such as lymphatic tissues, which are known viral sanctuaries. nih.gov By increasing lipophilicity, these prodrugs can better penetrate these reservoirs, potentially leading to more effective viral suppression. nih.gov

| Prodrug Strategy | Modification Site(s) | Key Advantage(s) | Reported Efficacy Improvement |

|---|---|---|---|

| Fatty Acyl Conjugates (e.g., Myristoylated FTC) | 5'-hydroxyl group | Increased lipophilicity, enhanced cellular uptake | 10-24x higher anti-HIV activity than parent emtricitabine johnshopkins.edunih.gov |

| Phosphoramidate ProTides | 5'-hydroxyl group (as a phosphoramidate) | Efficient intracellular delivery of the monophosphate form | >30-fold increase in macrophage and T-cell drug uptake nih.gov |

| Dual Carbamate/Carbonate Prodrugs | Exocyclic amine and 5'-hydroxyl group | High hydrophobicity, suitable for LAI nanoformulations | Extended pharmacokinetic half-life in vivo nih.govjohnshopkins.edu |

Application of Artificial Intelligence and Machine Learning in Prodrug Design

In the context of emtricitabine prodrugs, AI and ML can be applied in several key areas: